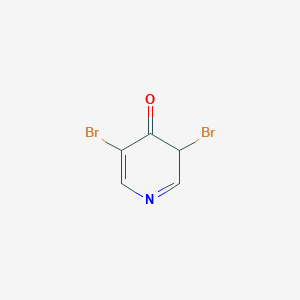![molecular formula C14H21BrClNO B1466635 3-[2-(4-ブロモ-2-メチルフェノキシ)エチル]ピペリジン塩酸塩 CAS No. 1220016-63-6](/img/structure/B1466635.png)
3-[2-(4-ブロモ-2-メチルフェノキシ)エチル]ピペリジン塩酸塩
説明
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H21BrClNO . It is used in various chemical reactions and is stored in a dry room at room temperature .
Synthesis Analysis
The synthesis of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride involves several steps, but the exact process is not detailed in the available resources. It’s important to note that the synthesis process should be carried out under controlled conditions, considering the safety precautions .Chemical Reactions Analysis
The specific chemical reactions involving 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride are not detailed in the available resources. It’s used in various chemical reactions, indicating its versatility as a reagent .科学的研究の応用
固相合成
この化合物は、固相合成用の非酸分解性リンカーの合成におけるビルディングブロックとして役立ちます 。この用途は、リンカーの安定性が合成化合物の純度と収率に大きく影響する可能性のあるペプチドおよび小分子治療薬の開発において極めて重要です。
分析化学
分析化学では、3-[2-(4-ブロモ-2-メチルフェノキシ)エチル]ピペリジン塩酸塩はクロマトグラフィーおよび質量分析に使用されます 。これらの技術は、複雑な混合物中の化学化合物を分離、同定、および定量するために不可欠です。
バイオ医薬品製造
この化合物は、バイオ医薬品製造プロセスにも応用されています。 特定の構造モチーフを活性に必要とする中間体および医薬品原薬(API)の合成に関与する可能性があります .
安全性と取扱いのプロトコル
この化合物に関する研究には、安全性と取扱いのプロトコルの開発が含まれます。 化合物の物理的特性、毒性、および安全な廃棄方法を理解することが重要です .
材料科学
材料科学では、この化合物は、ブロモメチルフェノキシ基の存在により、特定の光学特性または電子特性を持つ新規材料の合成に使用される可能性があります .
創薬
3-[2-(4-ブロモ-2-メチルフェノキシ)エチル]ピペリジン塩酸塩の構造的特徴は、創薬において貴重な足場となります。 さまざまな生物学的標的に対するハイスループットスクリーニング用の化合物ライブラリーを作成するために使用できます .
農薬化学
この化合物は、新規農薬の開発にも使用される可能性があります。 その構造骨格は、殺虫剤または除草剤の活性を有する可能性のある化合物を生成するように改変できます .
環境科学
最後に、環境科学では、この化合物の誘導体は、生分解性や水生生物に対する毒性など、環境における運命と挙動について研究されています .
Safety and Hazards
Safety precautions should be taken when handling 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reactions and possible flash fires. It should be handled under inert gas and protected from moisture .
生化学分析
Biochemical Properties
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential use in proteomics research . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity. This compound’s interactions can lead to either inhibition or activation of the target biomolecules, depending on the context of the reaction.
Cellular Effects
The effects of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior. This interaction can lead to changes in cell signaling pathways, ultimately affecting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist, depending on the target molecule. For instance, it has been suggested that this compound may act as an agonist of the serotonin 5-HT2A receptor. This interaction can lead to changes in gene expression and enzyme activity, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of neurotransmitter activity. At higher doses, it can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity significantly changes beyond a certain concentration . It is essential to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, oxidative deamination is one of the metabolic pathways that this compound undergoes . This process involves the removal of an amine group, leading to the formation of metabolites that can further participate in other biochemical reactions. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
The transport and distribution of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride within cells and tissues are critical for its activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride is essential for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The specific localization of this compound within the cell can determine its activity and overall impact on cellular function.
特性
IUPAC Name |
3-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-11-9-13(15)4-5-14(11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHVKZJPMPIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1466554.png)


![3-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466559.png)
![N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466560.png)
![1-[(2-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466561.png)
![3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466564.png)

![1-{[Cyclohexyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466569.png)
![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)
![1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466572.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)
![1-{[(4-Bromophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466574.png)
![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)